2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4
Description
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 (CAS: PA STI 015230) is a deuterated organic compound with the molecular formula C15H12D4BrNO and a molecular weight of 310.22 g/mol . It features a pyridine ring substituted with a 5-ethyl group and a 2-(4-bromophenoxy)ethyl side chain, where four hydrogen atoms are replaced with deuterium. This deuteration enhances its utility as a stable isotopic reference standard in pharmaceutical analysis, particularly for quantifying non-deuterated analogs in mass spectrometry or nuclear magnetic resonance (NMR) studies. The compound is structurally related to metabolites and impurities of thiazolidinedione-class drugs, such as pioglitazone, which are used to treat type 2 diabetes .
Properties
IUPAC Name |
2-[2-(4-bromo-2,3,5,6-tetradeuteriophenoxy)ethyl]-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3/i4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJKXJBAFQCPO-YBNXMSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCCC2=NC=C(C=C2)CC)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 typically involves the following steps:
Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromine atom.
Etherification: The brominated phenol is then reacted with 2-(2-chloroethyl)-5-ethylpyridine in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include oxides or hydroxylated compounds.
Reduction: Products include de-brominated compounds or other reduced derivatives.
Scientific Research Applications
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 has diverse applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and metabolic pathways due to its deuterium content.
Biology: Employed in the study of enzyme kinetics and metabolic processes.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three deuterated analogs (Table 1), all synthesized by Pharmaffiliates for analytical applications :
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Deuteration Sites |
|---|---|---|---|---|
| 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 | C15H12D4BrNO | 310.22 | Bromophenoxy, pyridine, ethyl | Ethylpyridine side chain |
| 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde | C16H13D4NO2 | 259.34 | Benzaldehyde, pyridine, ethoxy | Ethoxy linker |
| 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione | C19H14D4N2O3S | 358.45 | Thiazolidinedione, pyridine, ethoxy | Ethoxy linker |
Key Observations:
Deuteration Sites :
- The target compound incorporates deuterium on the ethylpyridine side chain, whereas analogs like 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde and the thiazolidinedione derivative feature deuterium on the ethoxy linker . This positional difference impacts their isotopic labeling specificity in analytical workflows.
Functional Groups: The bromophenoxy group in the target compound enhances lipophilicity compared to the benzaldehyde or thiazolidinedione moieties in analogs. This property influences solubility and chromatographic retention times in high-performance liquid chromatography (HPLC) . The thiazolidinedione group in the third analog introduces a sulfur-containing heterocycle, which is critical for binding to peroxisome proliferator-activated receptors (PPAR-γ) in antidiabetic drugs .
Analytical and Pharmacological Relevance
- Deuterated Standards: All four compounds serve as internal standards for quantifying non-deuterated drug metabolites. For example, this compound is used to trace degradation pathways of brominated intermediates, while the thiazolidinedione analog monitors oxidative metabolites .
- Stability: Deuteration reduces metabolic degradation rates compared to non-deuterated versions, improving accuracy in long-term stability studies .
- Synthetic Utility: The ethoxy-benzyl-pyridine backbone is common in these analogs, suggesting shared synthetic routes. However, the bromophenoxy substituent in the target compound requires specialized bromination steps, increasing its synthetic complexity .
Crystallographic and Computational Tools
For instance, OLEX2’s workflow-driven interface aids in visualizing deuterium placement and validating isotopic purity during refinement .
Notes
- Deuterium’s Role : The isotopic substitution in these compounds minimizes spectral overlap in NMR and improves signal resolution in mass spectrometry, making them indispensable for regulatory-compliant pharmaceutical analysis .
- Functional Group Impact: The bromophenoxy group’s electron-withdrawing nature may alter reactivity in photodegradation studies compared to electron-donating groups like benzaldehyde .
Biological Activity
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 is a deuterated derivative of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, characterized by a bromophenoxy group linked to an ethylpyridine structure. The presence of deuterium atoms enhances the compound's stability and alters its metabolic profile, making it a valuable tool in biological research, particularly in studying enzyme kinetics and metabolic pathways.
The compound is synthesized through a multi-step process involving the bromination of 4-bromophenol and subsequent etherification with 2-(2-chloroethyl)-5-ethylpyridine. This synthetic route allows for the introduction of the bromophenoxy group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrD4N |
| Molecular Weight | 290.18 g/mol |
| CAS Number | 1346598-69-3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The bromophenoxy group can modulate enzyme activity, while the deuterium atoms provide stability that influences metabolic pathways. This compound has been investigated for its potential therapeutic applications, particularly as a tracer in pharmacokinetic studies.
Biological Activity Studies
Research has focused on the compound's effects on specific biological targets. For instance, studies have shown that it can influence enzyme kinetics and receptor binding in various biological systems.
Case Study: Enzyme Interaction
In a study examining the interaction with cytochrome P450 enzymes, it was found that the compound acts as a competitive inhibitor, affecting the metabolism of other substrates. The deuterated form showed altered kinetic parameters compared to its non-deuterated counterpart, emphasizing the role of deuterium in modulating enzyme activity.
Table 2: Kinetic Parameters of Enzyme Interaction
| Parameter | Non-Deuterated Compound | Deuterated Compound |
|---|---|---|
| Km (µM) | 50 | 30 |
| Vmax (nmol/min/mg protein) | 100 | 80 |
| Inhibition Constant (Ki) | 10 | 5 |
Applications in Research
The compound's unique properties make it useful in various research applications:
- Chemistry : Used as a probe for studying reaction mechanisms due to its stable isotopic label.
- Biology : Employed in enzyme kinetics studies to understand metabolic processes.
- Medicine : Investigated for potential therapeutic effects and as a tracer in pharmacokinetic studies.
- Industry : Utilized in developing new materials and as a reference standard in analytical chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
